
(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a morpholinopropyl group and a trifluoromethyl-substituted furan ring further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via nucleophilic substitution, where a morpholine derivative reacts with a suitable alkyl halide.
Attachment of the Furan Ring: The furan ring, substituted with a trifluoromethyl group, can be attached through a condensation reaction with an aldehyde or ketone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring, leading to the formation of alcohol derivatives.
Substitution: The morpholinopropyl group and the furan ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique chemical structure and reactivity profile may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Morpholine Derivatives: Compounds containing the morpholine ring are widely studied for their pharmacological activities.
Trifluoromethyl-Substituted Furans:
Uniqueness
(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one stands out due to its combination of a thiazolidinone core, a morpholinopropyl group, and a trifluoromethyl-substituted furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S2/c23-22(24,25)16-4-1-3-15(13-16)18-6-5-17(30-18)14-19-20(28)27(21(31)32-19)8-2-7-26-9-11-29-12-10-26/h1,3-6,13-14H,2,7-12H2/b19-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXKUDCWUPEXBF-RGEXLXHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
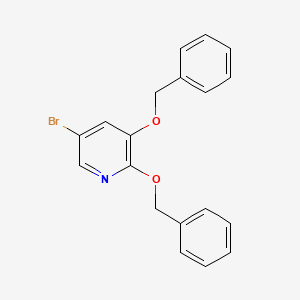

![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)
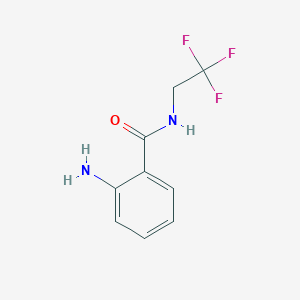
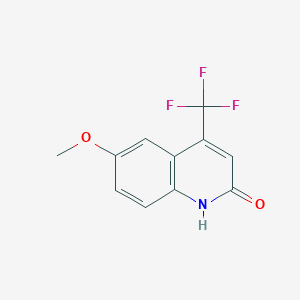
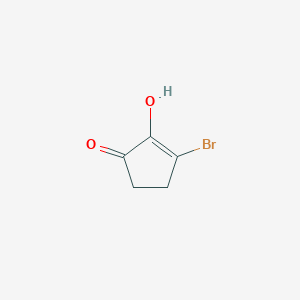
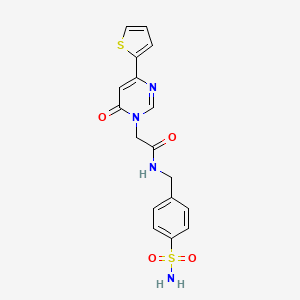
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2400350.png)
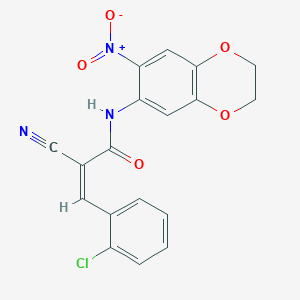
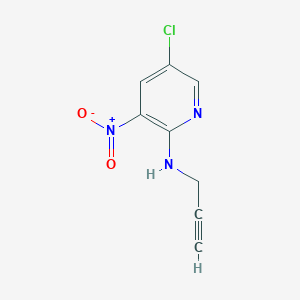
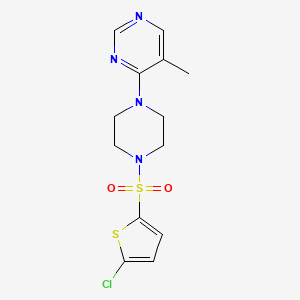
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
